molecular formula C12H18N2O B15261253 2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15261253
M. Wt: 206.28 g/mol
InChI Key: LFKMJFDODTVWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C₁₂H₁₈N₂O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidin-4-one structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position and two methyl groups at the 8-position. These structural modifications can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-8,8-dimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H18N2O/c1-4-9-7-11(15)14-6-5-12(2,3)8-10(14)13-9/h7H,4-6,8H2,1-3H3

InChI Key

LFKMJFDODTVWTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2CCC(CC2=N1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.